molecular formula C20H23ClN4O2 B2521253 C20H23ClN4O2 CAS No. 1396843-33-6

C20H23ClN4O2

Cat. No.: B2521253
CAS No.: 1396843-33-6
M. Wt: 386.88
InChI Key: DNZWPTQYNJPTLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clonitazene involves the following steps:

Industrial Production Methods

Industrial production methods for Clonitazene are not well-documented due to its status as a controlled substance. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification techniques, and quality control, would apply.

Chemical Reactions Analysis

Types of Reactions

Clonitazene undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols.

Major Products

    Reduction of Nitro Group: The major product is the corresponding amine.

    Substitution of Chlorobenzyl Group: The major products depend on the nucleophile used; for example, substitution with an amine would yield an amine derivative.

Scientific Research Applications

Clonitazene has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of benzimidazole opioids.

    Biology: It is used in research to understand the binding and activity of opioid receptors.

    Medicine: Although not marketed, it is studied for its analgesic properties and potential therapeutic applications.

Mechanism of Action

Clonitazene exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The activation of mu-opioid receptors also leads to hyperpolarization of neurons, reducing their excitability and thus providing analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    Etonitazene: A more potent opioid analgesic with a similar structure.

    Flunitazene: Another benzimidazole opioid with similar properties.

    Metonitazene: A related compound with similar analgesic effects.

Uniqueness

Clonitazene is unique due to its specific substitution pattern on the benzimidazole core, which imparts its distinct pharmacological properties. Its potency, being three times that of morphine, makes it a compound of interest in opioid research .

Properties

IUPAC Name

N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-16-5-2-1-4-15(16)17-7-8-19(24-23-17)25-11-9-14(10-12-25)22-20(26)18-6-3-13-27-18/h1-2,4-5,7-8,14,18H,3,6,9-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZWPTQYNJPTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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